molecular formula C17H21N5O2 B2815603 N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-78-5

N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2815603
CAS No.: 393844-78-5
M. Wt: 327.388
InChI Key: QXFQVAZXSVGOPJ-UHFFFAOYSA-N
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Description

“N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a phenyl group and two 2-methoxyethylamine groups .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized via palladium-catalyzed Buchwald-Hartwig amination reactions . This involves reacting aryl and heteroaryl halides with amines .

Scientific Research Applications

Synthesis and Characterization

  • The compound's derivatives are synthesized through various chemical reactions, offering insights into their structural properties and potential applications in different fields. For instance, Makarov et al. (2003) investigated the synthesis of pyrazolo[3,4-d]pyrimidines, exploring the reaction of related compounds with different amines, revealing the formation of pyrazolo[3,4-d]pyrimidines and N,N-dimethylformamidine derivatives (Makarov et al., 2003).

  • Efficient acid catalytic synthesis methods have been developed, as demonstrated by Tsai et al. (2018), who treated 1H-pyrazol-5-yl-N,N-dimethylformamidine with various aminating agents including cyanamide, in acidic solution at reflux, indicating cyanamide and methanesulfonic acid as the best aminating agent and acid-mediated solvent (Tsai et al., 2018).

  • Rahmouni et al. (2014) synthesized 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines by treating 5-aminopyrazole-4-carbonitriles with formamide, further reacting with cyclic anhydrides and primary amines to form various derivatives, which were then characterized using techniques like NMR and HRMS (Rahmouni et al., 2014).

Biological Activities

  • Some derivatives exhibit significant antibacterial activity, as shown in the work by Rahmouni et al. (2014), where the antibacterial potential of the synthesized compounds was evaluated (Rahmouni et al., 2014).

  • Titi et al. (2020) conducted a study synthesizing pyrazole derivatives, where they characterized these compounds and evaluated their antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

  • Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity, with some compounds showing promising results against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Novel Synthesis Methods

  • Novel synthesis methods for related compounds have been developed, offering efficient and eco-friendly approaches to create derivatives with potential biological activity, as demonstrated by Ranganath et al. (2011), who synthesized a series of 2-substituted-aminomethyl-8-phenyl-pyrazolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-4(1H)-ones using an eco-friendly route (Ranganath et al., 2011).

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-23-10-8-21(9-11-24-2)16-15-12-20-22(17(15)19-13-18-16)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFQVAZXSVGOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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